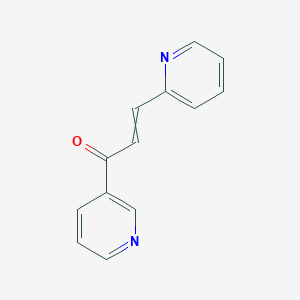
3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it suitable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one involves its role as a glycolysis inhibitor. It targets key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells such as cancer cells . This inhibition leads to decreased cell proliferation and potential synergistic effects when used with other inhibitors like sunitinib .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and lipoxygenase inhibitory activities.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles share structural similarities and undergo similar types of chemical reactions.
Uniqueness
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .
Properties
CAS No. |
13309-06-3 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H |
InChI Key |
ISLOMKARSPEYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



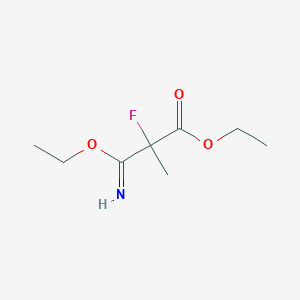
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
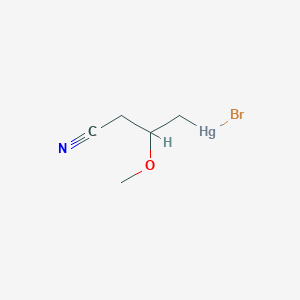
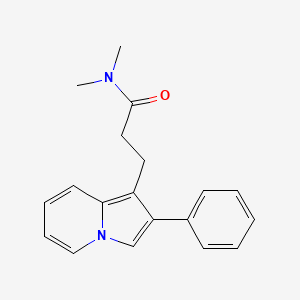
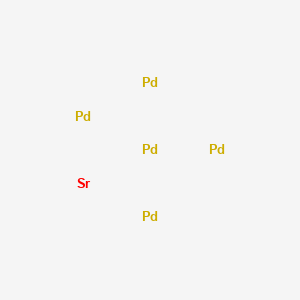
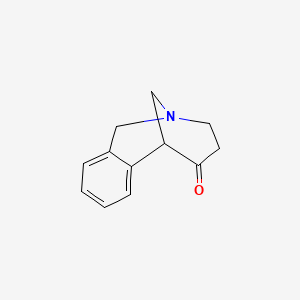

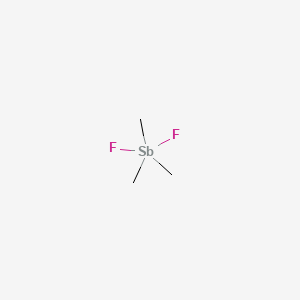

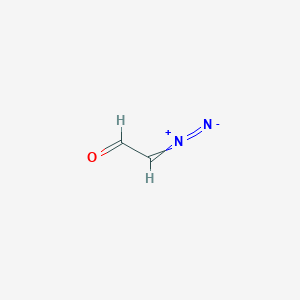

![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

